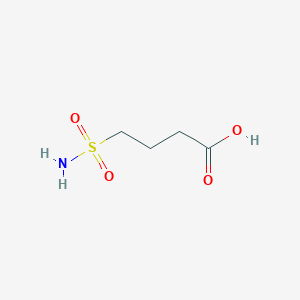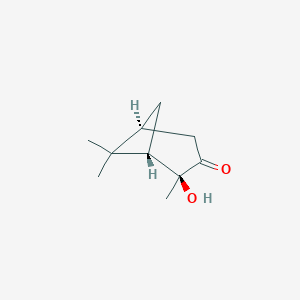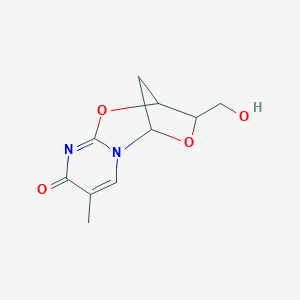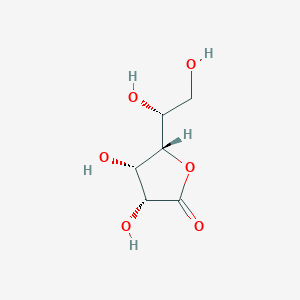
6-(4-羟基苯基)己酸
描述
6-(4-Hydroxyphenyl)hexanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a hexanoic acid chain attached to a hydroxyphenyl group
科学研究应用
6-(4-Hydroxyphenyl)hexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
6-(4-Hydroxyphenyl)hexanoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 6-(4-Hydroxyphenyl)hexanoic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
6-(4-Hydroxyphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-(4-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(4-hydroxyphenyl)hexanol.
Substitution: Formation of 6-(4-halophenyl)hexanoic acid derivatives.
作用机制
The mechanism of action of 6-(4-Hydroxyphenyl)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The carboxylic acid group can participate in ionic interactions, affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Hydroxybenzoic acid
- 6-Phenylhexanoic acid
- 4-Hydroxyphenylacetic acid
Uniqueness
6-(4-Hydroxyphenyl)hexanoic acid is unique due to the presence of both a hydroxyphenyl group and a hexanoic acid chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
6-(4-hydroxyphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9,13H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTMUMLMQOJHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289532 | |
| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-35-8 | |
| Record name | 6952-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid in pharmaceutical research?
A1: (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid serves as a crucial building block in synthesizing a potential drug candidate for treating neurodegenerative diseases. [, ] While the specific mechanism of action and target of this drug candidate are not detailed in the provided abstracts, its synthesis highlights the importance of 6-(4-hydroxyphenyl)hexanoic acid as a core structural component. Further research is needed to elucidate the precise therapeutic effects and targets of this promising compound.
Q2: What are the known synthetic approaches to obtaining (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid?
A2: Researchers have developed practical asymmetric syntheses for obtaining (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid. [, ] These synthetic routes likely leverage the chirality of the target molecule to ensure the production of the desired (R)-enantiomer, which is crucial for its biological activity. Specific details about the synthetic steps and conditions are not provided in the abstracts but can be found in the full research papers.
Q3: Why is understanding the structure-activity relationship (SAR) important for compounds like 6-(4-hydroxyphenyl)hexanoic acid derivatives?
A3: Exploring the SAR of 6-(4-hydroxyphenyl)hexanoic acid derivatives, such as (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, is crucial for optimizing its potency, selectivity, and ultimately its therapeutic potential. [, ] By systematically modifying different structural components of the molecule, researchers can gain insights into how these changes impact its interactions with biological targets and influence its overall pharmacological profile. This knowledge is essential for designing and developing new and improved drug candidates for neurodegenerative diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-O-[2-(1,3-Dioxanyl)ethyl]daidzein](/img/structure/B14805.png)










